3,4-Dichloro-N,N-diethylhydrocinnamamide
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Overview
Description
3,4-Dichloro-N,N-diethylhydrocinnamamide is an organic compound with the molecular formula C13H17Cl2NO and a molecular weight of 274.193 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a diethylamino group attached to the amide functionality. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N,N-diethylhydrocinnamamide typically involves the reaction of 3,4-dichlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N,N-diethylhydrocinnamamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3,4-Dichloro-N,N-diethylhydrocinnamamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N,N-diethylhydrocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dichloro-N,N-diethylhydrocinnamamide include other dichlorinated amides and related derivatives. Some examples are:
- 3,4-Dichloro-N,N-dimethylhydrocinnamamide
- 3,4-Dichloro-N,N-diethylbenzamide
- 3,4-Dichloro-N,N-diethylcinnamamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the diethylamino group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
90207-29-7 |
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Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethylpropanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-16(4-2)13(17)8-6-10-5-7-11(14)12(15)9-10/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
BFHRGATUTRRSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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